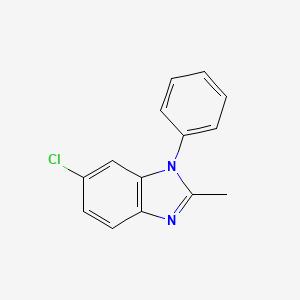![molecular formula C11H7F15KNO4S B13421146 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt CAS No. 67584-62-7](/img/structure/B13421146.png)
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate is a chemical compound with the molecular formula C11H7F15KNO4S and a molecular weight of 573.317 g/mol . This compound is known for its unique properties due to the presence of a long perfluorinated alkyl chain, which imparts significant hydrophobic and lipophobic characteristics. It is often used as a surfactant and has applications in various industrial and scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate typically involves the reaction of N-ethylglycine with pentadecafluoroheptyl sulfonyl chloride in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the perfluorinated alkyl chain.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated alkyl chain allows it to interact with hydrophobic regions of proteins and membranes, altering their structure and function. This can lead to changes in membrane permeability, protein folding, and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium N-ethyl-n-[(heptadecafluorooctyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(tridecafluorohexyl)sulfonyl]glycinate
- Potassium N-ethyl-n-[(nonafluorobutyl)sulfonyl]glycinate
Uniqueness
Potassium N-ethyl-n-[(pentadecafluoroheptyl)sulfonyl]glycinate is unique due to its specific perfluorinated alkyl chain length, which imparts distinct hydrophobic and lipophobic properties. This makes it particularly effective as a surfactant and in applications requiring high chemical stability and resistance to degradation .
Propriétés
Numéro CAS |
67584-62-7 |
|---|---|
Formule moléculaire |
C11H7F15KNO4S |
Poids moléculaire |
573.32 g/mol |
Nom IUPAC |
potassium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetate |
InChI |
InChI=1S/C11H8F15NO4S.K/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24;/h2-3H2,1H3,(H,28,29);/q;+1/p-1 |
Clé InChI |
PVNCAZFPZMEICM-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



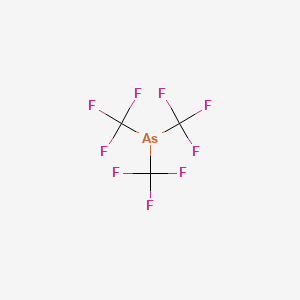

![2-[[2,6-Bis[[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane](/img/structure/B13421085.png)
![1-(4-fluorophenyl)-4-[(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one](/img/structure/B13421097.png)
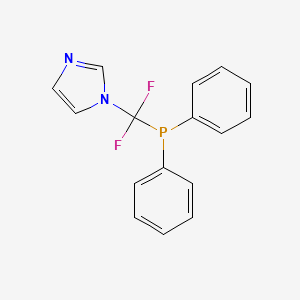

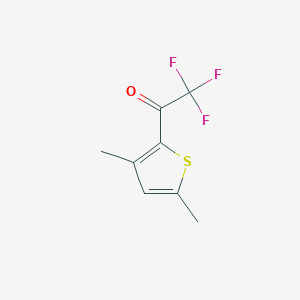
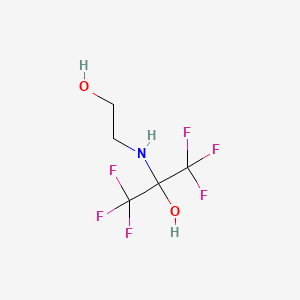
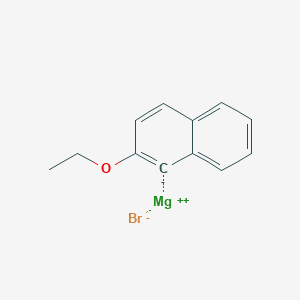


![2-[[2-(4-Hydroxyphenyl)ethyl]amino]-1-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13421144.png)
